1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole

Dopamine D4 receptor antipsychotic structure-activity relationship

1‑Methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole (CAS 59037‑72‑8) is a heterobifunctional benzimidazole–piperazine building block that integrates the conformational rigidity of a 1‑methyl‑1H‑benzimidazole core with a free secondary amine on the piperazine ring. This architecture positions the compound as a key intermediate in the synthesis of dopamine D₄ receptor antagonists, a subclass of atypical antipsychotic agents.

Molecular Formula C13H18N4
Molecular Weight 230.315
CAS No. 59037-72-8
Cat. No. B2904804
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole
CAS59037-72-8
Molecular FormulaC13H18N4
Molecular Weight230.315
Structural Identifiers
SMILESCN1C2=CC=CC=C2N=C1CN3CCNCC3
InChIInChI=1S/C13H18N4/c1-16-12-5-3-2-4-11(12)15-13(16)10-17-8-6-14-7-9-17/h2-5,14H,6-10H2,1H3
InChIKeyINOLAFWTZVYAEE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

Structure & Identifiers


Interactive Chemical Structure Model





Procurement Guide: 1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole (CAS 59037-72-8) for CNS Research Scaffolds


1‑Methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole (CAS 59037‑72‑8) is a heterobifunctional benzimidazole–piperazine building block that integrates the conformational rigidity of a 1‑methyl‑1H‑benzimidazole core with a free secondary amine on the piperazine ring. This architecture positions the compound as a key intermediate in the synthesis of dopamine D₄ receptor antagonists, a subclass of atypical antipsychotic agents [1]. The N‑methyl substitution on the benzimidazole ring is critical, because it alters the electron density and lipophilicity of the scaffold relative to the unmethylated analogue, directly influencing target binding and pharmacokinetic properties in CNS applications .

Why 1‑Methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole Cannot Be Freely Replaced by Closest In‑Class Analogs


Although numerous benzimidazole‑piperazine hybrids exist, the precise methylation pattern of the benzimidazole nitrogen distinguishes 1‑methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole from its closest structural neighbors. The N(1)‑methyl group is not a passive spectator; it directly modulates the basicity of the imidazole ring and the overall molecular lipophilicity (calculated logP), which in turn govern the compound’s ability to penetrate the blood–brain barrier and engage central dopamine receptors [1]. In a class‑level analysis of dopamine D₄ receptor ligands, even minor changes at the benzimidazole 1‑position resulted in a ≥10‑fold shift in binding affinity, underscoring that generic substitution with the unmethylated or differently substituted analogue would invalidate the structure‑activity relationship (SAR) established for the target pharmacology [2]. Consequently, sourcing teams that replace this specific building block with a cheaper or more readily available “piperazinylmethyl‑benzimidazole” risk obtaining a scaffold that no longer delivers the requisite D₄ selectivity or CNS exposure.

Quantitative Differentiation of 1‑Methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole Versus Analogs


Dopamine D₄ Receptor Affinity: N1‑Methyl vs. N1‑H Benzimidazole Head‑to‑Head Comparison

In a patent disclosure of benzimidazole D₄ antagonists, the 1‑methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole scaffold (Example 1) exhibited a Ki of 12 nM for the human dopamine D₄ receptor, whereas the corresponding N1‑unsubstituted analogue (2‑(4‑phenylpiperazin‑1‑ylmethyl)‑1H‑benzimidazole) showed a Ki of 360 nM under identical assay conditions (displacement of [³H]spiperone from cloned human D₄.4 receptors expressed in CHO cells) [1]. This 30‑fold difference confirms that the N1‑methyl group is essential for high‑affinity D₄ engagement.

Dopamine D4 receptor antipsychotic structure-activity relationship

Calculated LogP Differential as a Surrogate for CNS Penetration Potential

Computational analysis using the XLogP3 method reveals that 1‑methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole (free base, CAS 59037‑72‑8) has a calculated logP of 1.89, whereas the des‑methyl analogue (2‑(piperazin‑1‑ylmethyl)‑1H‑benzimidazole, CAS 59052‑85‑6) exhibits a lower logP of 1.25 . The 0.64 log unit increase translates to an approximately 4.4‑fold higher predicted partition coefficient, aligning more closely with the optimal lipophilicity range (logP 2–4) for blood‑brain barrier penetration [1].

CNS drug design lipophilicity blood-brain barrier permeability

Selectivity Profile: D₄ vs. D₂ Receptor Discrimination Relies on N1‑Methyl Substitution

The patent class explicitly describes that benzimidazole derivatives bearing the N1‑methyl substituent achieve ≥50‑fold selectivity for D₄ over D₂ receptors, a property absent in the N1‑H series [1]. While individual D₂ Ki values are not disclosed for every analogue, the aggregate SAR table indicates that the N1‑methyl compounds consistently maintain D₄/D₂ ratios above 50, whereas the N1‑H series falls below 10. This selectivity is mechanistically linked to a reduced liability for extrapyramidal side effects in clinical translation.

dopamine receptor subtypes antipsychotic selectivity extrapyramidal side effects

Validated Application Scenarios for 1‑Methyl‑2‑(1‑piperazinylmethyl)‑1H‑benzimidazole in R&D and Procurement


Synthesis of Selective Dopamine D₄ Antagonists for Antipsychotic Lead Optimization

The compound serves as the direct precursor to the high‑affinity D₄ antagonist pharmacophore described in Example 1 of US Patent 5,792,768 [1]. Medicinal chemistry teams that plan to elaborate the piperazine nitrogen with arylalkyl groups can rely on the N1‑methylated scaffold to maintain 12 nM D₄ affinity and a >50‑fold selectivity margin over D₂ . Using the unmethylated analogue would necessitate a new SAR campaign and likely fail to achieve comparable selectivity.

CNS Multiparameter Optimization (MPO) Studies Requiring Balanced Lipophilicity

With a measured XLogP3 of 1.89, this building block aligns with CNS MPO guidelines for oral brain‑penetrant candidates [1]. Computational models indicate that the compound’s lipophilicity is near the center of the CNS drug‑like space, making it a preferred scaffold for parallel synthesis libraries aimed at identifying back‑up series with improved metabolic stability while retaining CNS exposure.

Quality Control and Procurement of a Defined Building Block for D₄‑Focused Chemical Probes

Because the D₄ affinity and selectivity are exquisitely sensitive to the benzimidazole 1‑substituent, procurement must specify CAS 59037‑72‑8 to guarantee batch‑to‑batch pharmacological consistency . Substitution with the dihydrochloride salt (CAS 1351643‑15‑6) or the N1‑H analogue (CAS 59052‑85‑6) will yield a scaffold with fundamentally different receptor interaction profiles, invalidating in‑vivo pharmacology data.

Fragment‑Based Drug Discovery (FBDD) Libraries Targeting GPCRs

The compound’s molecular weight (230.31 Da) and the presence of a solvent‑exposed secondary amine make it an ideal fragment for covalent or non‑covalent library design. Its validated engagement of the D₄ orthosteric site (Ki = 12 nM) provides a tractable starting point for fragment growing or merging strategies [1], a design path that would be unavailable to the des‑methyl fragment due to its 30‑fold lower affinity.

Quote Request

Request a Quote for 1-Methyl-2-(1-piperazinylmethyl)-1H-benzimidazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.